

Application Note: Regioselective Nitration of 2-Methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-nitrophenol

Cat. No.: B087177

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the nitration of 2-methylphenol (o-cresol), a significant reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol emphasizes a modern, mild, and heterogeneous approach to enhance safety and simplify product work-up.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction.^[1] Nitrated phenols, in particular, are valuable precursors for manufacturing dyes, agrochemicals, and pharmaceuticals.^[2] The nitration of 2-methylphenol primarily yields two isomeric products: 4-nitro-2-methylphenol and 6-nitro-2-methylphenol. The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.^{[3][4]} Traditional methods often employ harsh conditions, such as mixtures of concentrated nitric and sulfuric acids, which can lead to over-nitration, oxidation by-products, and significant acid waste.^{[4][5]}

This application note details a safer, more selective, and environmentally benign protocol using a solid-supported, heterogeneous system for the nitration of 2-methylphenol. This method offers advantages such as mild reaction conditions, simple experimental procedures, and minimization of chemical waste.^{[1][6]}

Data Presentation

The regioselectivity of the nitration of methylphenols (cresols) is highly influenced by the reaction conditions and the position of the methyl group. The following table summarizes yields and isomer distributions for the nitration of various cresol isomers under different conditions.

Substrate	Nitrating Agent/Conditi ons	Product(s)	Yield (%)	Reference
4-Methylphenol (p-Cresol)	NH ₄ NO ₃ , KHSO ₄ , Acetonitrile, Reflux	2-Nitro-4- methylphenol	96%	[7]
3-Methylphenol (m-Cresol)	NH ₄ NO ₃ , KHSO ₄ , Acetonitrile, Reflux	2-Nitro-5- methylphenol	83%	[7]
4-Methylphenol (p-Cresol)	Aqueous HNO ₃ / H ₂ SO ₄ , 30-40°C	3-Nitro-4- methylphenol	80-85%	[8]
3-Methylphenol (m-Cresol)	Mixed Acid (HNO ₃ /H ₂ SO ₄), -5 to 0°C	Mixture of 2-, 4-, and 6-nitro isomers	~50% (total mononitro)	[4]
Phenol (for comparison)	NaNO ₃ , 3M H ₂ SO ₄ , Diethyl Ether, RT	o-nitrophenol & p-nitrophenol	Not specified	[9]
Phenol (for comparison)	Mg(HSO ₄) ₂ , NaNO ₃ , wet SiO ₂ , CH ₂ Cl ₂ , RT	o-nitrophenol + p-nitrophenol	62% (36% ortho, 26% para)	[1]

Experimental Protocol: Heterogeneous Nitration

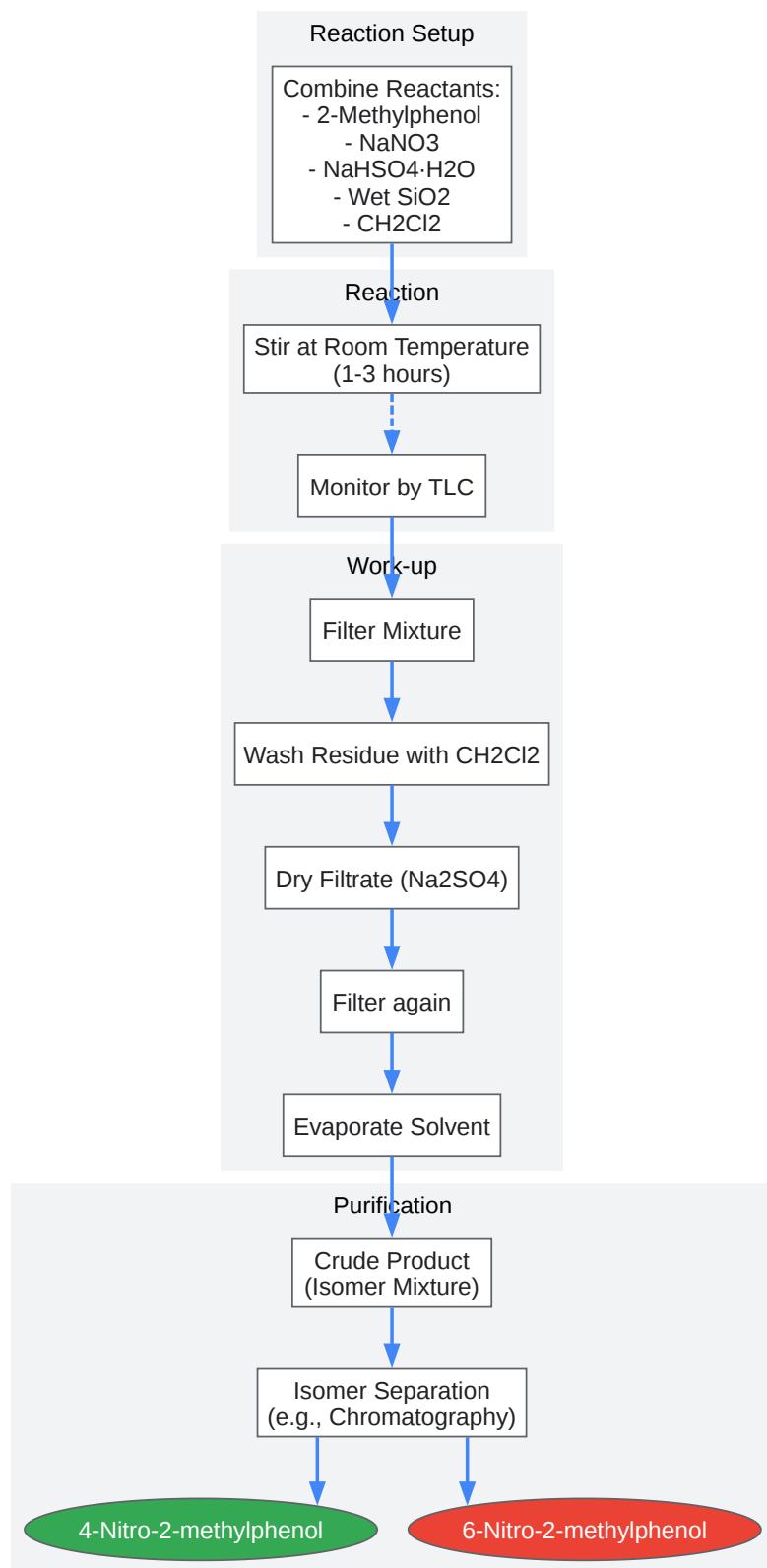
This protocol is adapted from a mild and efficient method for phenol nitration.[1][6] It utilizes an in-situ generation of the nitrating agent from sodium nitrate and an inorganic acidic salt on a solid support.

3.1 Materials and Reagents

- 2-Methylphenol (o-cresol)
- Sodium Nitrate (NaNO_3)
- Sodium Hydrogen Sulfate Monohydrate ($\text{NaHSO}_4 \cdot \text{H}_2\text{O}$)
- Wet Silica Gel (SiO_2) (50% w/w)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
- Thin Layer Chromatography (TLC) plates (silica gel)

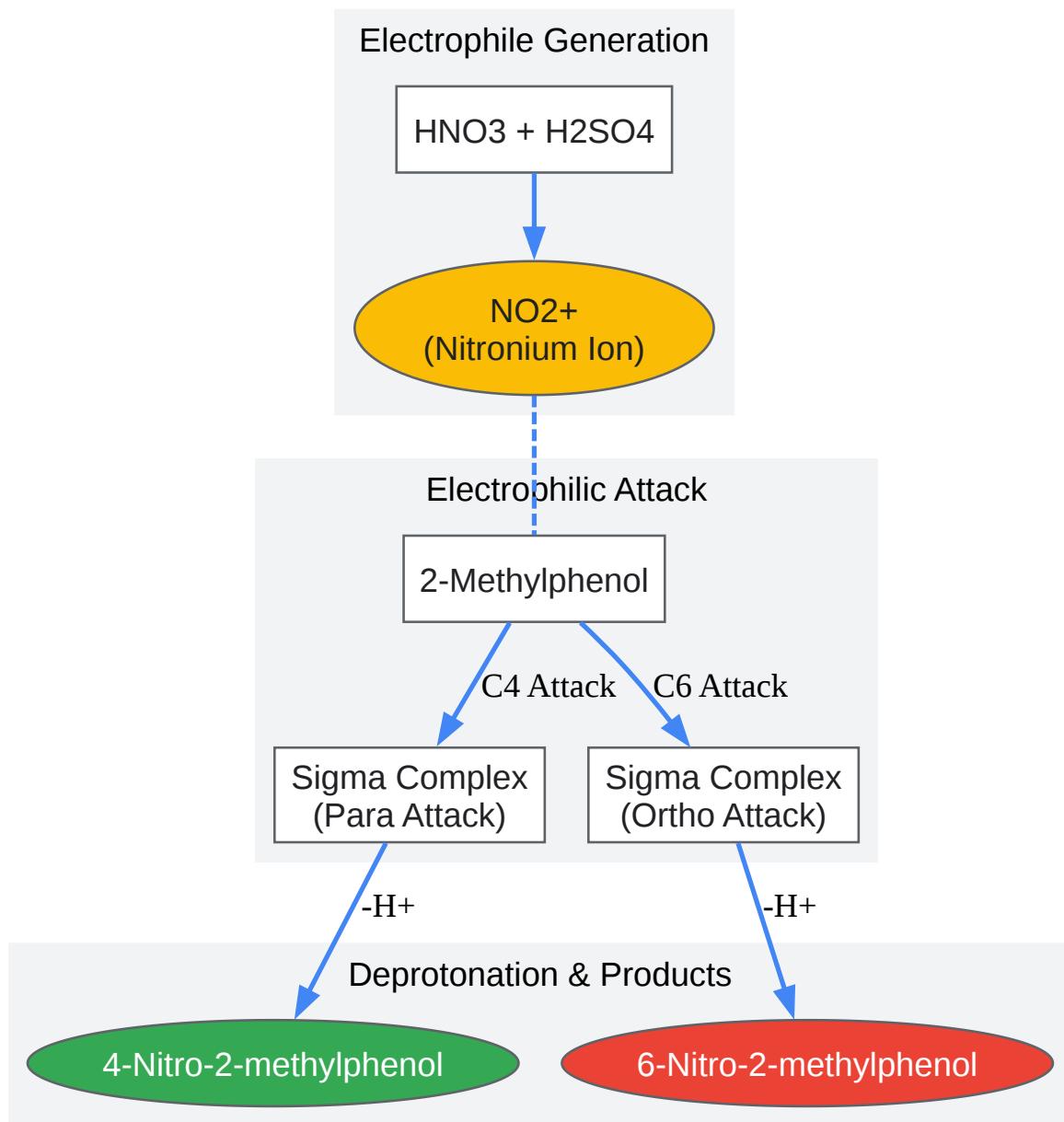
3.2 Equipment

- Magnetic stirrer with stir bar
- Fume hood
- Rotary evaporator
- Apparatus for column chromatography (optional, for isomer separation)


3.3 Detailed Procedure

- Reaction Setup: In a 100 mL round-bottom flask, create a suspension of 2-methylphenol (2.16 g, 20 mmol), sodium nitrate (1.70 g, 20 mmol), sodium hydrogen sulfate monohydrate (2.76 g, 20 mmol), and wet silica gel (50% w/w, 4.0 g).

- Solvent Addition: Add 40 mL of dichloromethane to the flask.
- Reaction: Stir the resulting heterogeneous mixture vigorously using a magnetic stirrer at room temperature.
- Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
- Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the solid reagents.
- Washing: Wash the residue on the filter paper with two additional 15 mL portions of dichloromethane to ensure all product is collected.
- Drying: Combine the filtrate and the washings. Add anhydrous sodium sulfate (approx. 10 g) to the combined organic solution to remove any residual water. Allow it to stand for 15 minutes with occasional swirling.
- Final Filtration: Filter the solution to remove the sodium sulfate.
- Solvent Removal: Remove the dichloromethane solvent from the filtrate using a rotary evaporator at low temperature (35-40°C).^[1] The resulting crude product will be a mixture of 4-nitro-2-methylphenol and 6-nitro-2-methylphenol.
- Purification (Optional): The individual isomers can be separated and purified using column chromatography on silica gel or by fractional crystallization.


Visualizations

4.1 Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the heterogeneous nitration of 2-methylphenol.

4.2 Reaction Mechanism: Electrophilic Aromatic Substitution

[Click to download full resolution via product page](#)

Caption: Mechanism for the electrophilic nitration of 2-methylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 9. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [Application Note: Regioselective Nitration of 2-Methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087177#nitration-of-2-methylphenol-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com